3-Butyl-7-hydrazinyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine
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Overview
Description
3-Butyl-7-hydrazinyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-7-hydrazinyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a hydrazine derivative with a suitable pyrimidine precursor. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-Butyl-7-hydrazinyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .
Scientific Research Applications
3-Butyl-7-hydrazinyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-Butyl-7-hydrazinyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Selenazolo[4,5-d]pyrimidine: Studied for its unique reactivity and biological activities.
Triazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated for its potential as a therapeutic agent
Uniqueness
3-Butyl-7-hydrazinyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine stands out due to its specific hydrazinyl and butyl substituents, which confer unique chemical and biological properties. These structural features make it a valuable compound for further research and development in various scientific fields .
Biological Activity
3-Butyl-7-hydrazinyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is a heterocyclic compound belonging to the triazolopyrimidine class, which is recognized for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications as an enzyme inhibitor and receptor modulator, as well as its promising anticancer, antimicrobial, and antiviral properties.
The compound's chemical structure contributes significantly to its biological activity. Below are key properties:
Property | Value |
---|---|
CAS Number | 92334-14-0 |
Molecular Formula | C₈H₁₄N₈ |
Molecular Weight | 222.25 g/mol |
IUPAC Name | 3-butyl-7-hydrazinyltriazolo[4,5-d]pyrimidin-5-amine |
InChI Key | UURSTKOJEGGOMX-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to active sites or modulate receptor functions through interactions with binding sites. These interactions can lead to significant alterations in cellular pathways and biological processes.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. A study demonstrated that certain derivatives showed significant activity against various bacteria and fungi, suggesting that this class of compounds could be effective in treating infections caused by resistant strains .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For instance, triazole-fused compounds have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Case Study:
In a recent study assessing the cytotoxicity of related compounds on human cancer cell lines (A431 and HepG2), it was found that modifications in the hydrazinyl and butyl substituents significantly influenced the anticancer activity. Compounds with specific substitutions demonstrated IC50 values lower than established chemotherapeutics like doxorubicin .
Antiviral Activity
The antiviral properties of triazolo[4,5-d]pyrimidines have also been investigated. Some studies have reported that these compounds can act as inhibitors of viral enzymes or interfere with viral replication processes. Notably, molecular docking studies have shown promising interactions with viral proteins associated with pathogens like SARS-CoV-2 .
Comparison with Similar Compounds
This compound can be compared with other heterocyclic compounds known for their biological activities:
Compound | Activity Type | Notable Features |
---|---|---|
Pyrazolo[3,4-d]pyrimidine | Anticancer | Known for strong cytotoxic effects |
Selenazolo[4,5-d]pyrimidine | Antimicrobial | Unique reactivity and broad-spectrum activity |
Triazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Therapeutic agent | Investigated for multiple therapeutic applications |
Properties
CAS No. |
92334-14-0 |
---|---|
Molecular Formula |
C8H14N8 |
Molecular Weight |
222.25 g/mol |
IUPAC Name |
3-butyl-7-hydrazinyltriazolo[4,5-d]pyrimidin-5-amine |
InChI |
InChI=1S/C8H14N8/c1-2-3-4-16-7-5(14-15-16)6(13-10)11-8(9)12-7/h2-4,10H2,1H3,(H3,9,11,12,13) |
InChI Key |
UURSTKOJEGGOMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=NC(=NC(=C2N=N1)NN)N |
Origin of Product |
United States |
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